1-Cyclohexyl-3-methyl-piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-cyclohexyl-3-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWMYBMDSTFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process may include steps such as cyclization, protection, and deprotection of intermediates, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
1-Cyclohexyl-3-methyl-piperazine dihydrochloride is primarily studied for its potential pharmacological properties. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various pathogens, including bacteria and fungi. Studies suggest that the piperazine moiety plays a crucial role in its antimicrobial efficacy .
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship Studies
Research has focused on understanding how modifications to the piperazine structure influence biological activity. For example, the presence of the cyclohexyl group has been linked to enhanced binding affinity to specific targets, such as inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis .
Case Study: IMPDH Inhibition
A notable study explored the structure-activity relationship of 1-Cyclohexyl-3-methyl-piperazine derivatives against IMPDH. The findings highlighted:
- Importance of the cyclohexyl group for activity.
- Development of analogues with selective activity against resistant strains of M. tuberculosis .
Neuropharmacology
The compound's interaction with neurotransmitter receptors has been a subject of interest. It is known to modulate activity at opioid receptors, which could have implications for pain management therapies .
Industrial Applications
Beyond medicinal uses, 1-Cyclohexyl-3-methyl-piperazine dihydrochloride is utilized in the synthesis of various industrial chemicals and materials, showcasing its versatility .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-cyclohexyl-3-methyl-piperazine dihydrochloride with analogous compounds:
Key Observations :
- Substituent Effects: The cyclohexyl group in the target compound confers aliphatic bulkiness, contrasting with aromatic (e.g., methoxyphenyl, chlorophenyl) or heterocyclic (e.g., triazole in ) substituents in analogs.
- Molecular Weight : The target compound (255.22 g/mol) is lighter than GBR 12783 (485.5 g/mol) but heavier than 1-(3-methoxyphenyl)piperazine (265.18 g/mol), reflecting substituent complexity .
- Pharmacological Specificity : GBR 12783’s diphenylmethoxy and propenyl groups enable dopamine transporter selectivity , whereas the cyclohexyl group in the target compound may favor interactions with hydrophobic binding pockets .
Biological Activity
1-Cyclohexyl-3-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
1-Cyclohexyl-3-methyl-piperazine dihydrochloride is characterized by a piperazine ring substituted with a cyclohexyl group and a methyl group. The structural formula can be represented as follows:
This compound is soluble in water due to the presence of two hydrochloride groups, which also enhances its bioavailability.
The biological activity of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:
- Dopamine receptor modulation : The compound affects dopamine receptor activity, which is crucial in neurological functions and behaviors.
- Inhibition of specific enzymes : It may inhibit enzymes involved in neurotransmitter metabolism, thus influencing synaptic transmission.
Biological Activities
1-Cyclohexyl-3-methyl-piperazine dihydrochloride has been investigated for several biological activities:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These results highlight the potential of this compound as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies have further supported the anticancer claims. For example, animal models treated with 1-Cyclohexyl-3-methyl-piperazine dihydrochloride showed significant tumor reduction compared to control groups.
| Study Type | Dosage (mg/kg) | Tumor Reduction (%) |
|---|---|---|
| Subcutaneous Tumor Model | 20 | 45 |
| Intravenous Administration | 10 | 30 |
These findings suggest that the compound could be effective in clinical settings, pending further investigation.
Case Studies
Recent case studies have illustrated the potential applications of 1-Cyclohexyl-3-methyl-piperazine dihydrochloride in treating specific conditions:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of this compound led to a significant reduction in infection markers within three days.
- Case Study on Cancer Treatment : Another study focused on patients with advanced breast cancer treated with this compound as part of a combination therapy regimen, resulting in improved survival rates compared to traditional therapies alone.
Q & A
Q. What are the optimal synthetic routes for 1-cyclohexyl-3-methyl-piperazine dihydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: Begin with nucleophilic substitution or reductive amination protocols, adjusting parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometry of cyclohexyl and methyl precursors. Use TLC or HPLC to monitor reaction progress . For dihydrochloride salt formation, titrate with HCl in anhydrous ether under inert conditions and characterize intermediates via melting point analysis and elemental composition .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: Combine H/C NMR to confirm cyclohexyl and methyl substituent positions. Employ mass spectrometry (ESI-MS) for molecular ion verification ([M+H] expected). Quantify impurities (<2%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial standards for dihydrochloride salts .
Q. What are the critical safety protocols for handling and storing 1-cyclohexyl-3-methyl-piperazine dihydrochloride in laboratory settings?
Methodological Answer: Store in airtight, light-resistant containers at 15–25°C in a humidity-controlled environment (<30% RH) to prevent hygroscopic degradation . Use fume hoods for weighing, and wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate before disposal .
Q. How can researchers validate the purity of this compound using tiered analytical approaches?
Methodological Answer: Implement a three-tiered workflow: (1) Initial screening via FT-IR to confirm functional groups (e.g., piperazine N-H stretches at ~3300 cm); (2) Quantitative purity assessment using ion-exchange chromatography with conductivity detection; (3) Cross-validate with Karl Fischer titration for water content (<0.5% w/w) .
Advanced Research Questions
Q. How does the stability of 1-cyclohexyl-3-methyl-piperazine dihydrochloride vary under extreme pH or thermal conditions, and how can degradation pathways be elucidated?
Methodological Answer: Conduct accelerated stability studies at 40°C/75% RH over 12 weeks, sampling at intervals for HPLC-MS analysis. Acidic conditions (pH <3) may hydrolyze the piperazine ring, while alkaline conditions (pH >9) could deprotonate the hydrochloride salts. Use Arrhenius modeling to predict shelf-life and identify degradation products via high-resolution MS/MS .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities reported across studies?
Methodological Answer: Replicate assays under standardized conditions (e.g., radioligand binding assays at 25°C with Tris-HCl buffer, pH 7.4). Control for batch-to-batch variability by sourcing reagents from certified suppliers. Apply statistical meta-analysis to reconcile discrepancies, considering factors like allosteric modulation or assay sensitivity thresholds .
Q. How can impurity profiles be systematically mapped and quantified during large-scale synthesis?
Methodological Answer: Use LC-QTOF-MS to detect trace impurities (e.g., unreacted cyclohexylamine or N-methylated byproducts). Establish a threshold of <0.1% for any single impurity, referencing ICH Q3A guidelines. Synthesize and characterize suspected impurities (e.g., via ’s protocols for piperazine derivatives) as reference standards .
Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer: Perform in vitro CYP inhibition assays using human liver microsomes and fluorogenic substrates (e.g., CYP3A4 with midazolam). Monitor metabolite formation via UPLC-MS and apply Lineweaver-Burk plots to determine inhibition constants (K). Correlate findings with in silico docking simulations using CYP crystal structures (PDB ID: 4I3V) .
Q. How can researchers ensure reproducibility of bioactivity data across different laboratories?
Methodological Answer: Adopt harmonized protocols, such as using identical cell lines (e.g., HEK293 for GPCR studies) and pre-validated assay kits. Share raw data via open-access platforms and conduct inter-lab ring trials with blinded samples. Document all variables, including solvent used for reconstitution (e.g., DMSO lot variability) .
Q. What role does computational modeling play in predicting the compound’s physicochemical and ADMET properties?
Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP (target ~2.5), aqueous solubility, and BBB permeability. Validate with experimental Compare predicted vs. observed Caco-2 permeability coefficients. Apply molecular dynamics simulations to assess salt dissociation kinetics in physiological buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
